Cas no 157836-53-8 (5-methyl-2-phenyl-3-furaldehyde)

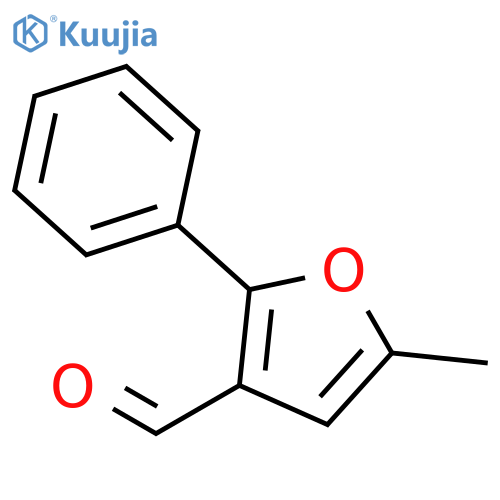

157836-53-8 structure

商品名:5-methyl-2-phenyl-3-furaldehyde

5-methyl-2-phenyl-3-furaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Furancarboxaldehyde,5-methyl-2-phenyl-

- 5-Methyl-2-phenyl-3-furaldehyde

- 5-methyl-2-phenylfuran-3-carbaldehyde

- AKOS006282330

- MS-22317

- 3-Furancarboxaldehyde, 5-methyl-2-phenyl-

- 5-methyl-2-phenyl-3-furaldehyde, AldrichCPR

- FT-0740214

- 157836-53-8

- DTXSID30439208

- DB-064185

- 5-methyl-2-phenyl-3-furaldehyde

-

- インチ: InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3

- InChIKey: KWEAOVDZILYEET-UHFFFAOYSA-N

- ほほえんだ: CC1OC(C2C=CC=CC=2)=C(C=O)C=1

計算された属性

- せいみつぶんしりょう: 186.06800

- どういたいしつりょう: 186.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 30.2Ų

じっけんとくせい

- 密度みつど: 1.125

- ふってん: 302.6°Cat760mmHg

- フラッシュポイント: 99.4°C

- 屈折率: 1.576

- PSA: 30.21000

- LogP: 3.06750

5-methyl-2-phenyl-3-furaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M356935-100mg |

5-methyl-2-phenyl-3-furaldehyde |

157836-53-8 | 100mg |

$ 115.00 | 2022-06-03 | ||

| TRC | M356935-10mg |

5-methyl-2-phenyl-3-furaldehyde |

157836-53-8 | 10mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M356935-50mg |

5-methyl-2-phenyl-3-furaldehyde |

157836-53-8 | 50mg |

$ 70.00 | 2022-06-03 |

5-methyl-2-phenyl-3-furaldehyde 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

157836-53-8 (5-methyl-2-phenyl-3-furaldehyde) 関連製品

- 321309-42-6(2-methyl-5-phenyl-3-furaldehyde)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量